molecular formula C21H14N2O5 B147581 STO-609 acetate CAS No. 1173022-21-3

STO-609 acetate

Cat. No. B147581
M. Wt: 374.3 g/mol
InChI Key: WNRSTFUVBWNELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

STO-609 acetate is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK), which plays a crucial role in the regulation of various cellular functions. It has been synthesized and studied for its inhibitory properties both in vitro and in vivo. STO-609 acetate specifically inhibits the activities of recombinant CaM-KKα and CaM-KKβ isoforms and their autophosphorylation activities, demonstrating high selectivity for CaM-KK without significant effect on downstream CaM kinases .

Synthesis Analysis

The synthesis of STO-609 involves the preparation of 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-7-one, followed by a reaction with cuprous cyanide in pyridine. Subsequent acid hydrolysis yields STO-609 as a yellow solid, which can be recrystallized from acetic acid to obtain the pure compound as an acetic acid adduct. The structure and purity of STO-609 are confirmed by various analytical methods such as NMR, mass spectroscopy, and elemental analysis .

Molecular Structure Analysis

The molecular structure of STO-609 is based on the 7H-benzimidazo[2,1-a]benz[de]isoquinoline skeleton. The compound is synthesized as an acetic acid adduct, indicating that it can form stable complexes with other molecules, which may be relevant to its mechanism of action as an inhibitor .

Chemical Reactions Analysis

STO-609 has been shown to interact with the ligand-binding domain of the aryl hydrocarbon receptor (AhR), inducing AhR translocation to the nucleus and up-regulating various AhR target genes. This interaction suggests that STO-609 can act as an AhR ligand and fully activate the Ca2+/CaMKIα/AhR cascade, which is an important consideration for its use as a specific inhibitor of CaMKKs .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of STO-609 are not detailed in the provided papers, its ability to inhibit CaM-KKα and CaM-KKβ isoforms, its competitive nature as an ATP inhibitor, and its cell permeability are key chemical properties that contribute to its biological activity. The compound's selectivity and potency make it a useful tool for evaluating the physiological significance of the CaM-KK-mediated pathway .

Relevant Case Studies

STO-609 has been used in various studies to understand its effects on cellular pathways. For instance, it has been shown to suppress the Ca2+-induced activation of CaM-KIV in transfected HeLa cells and significantly reduce the endogenous activity of CaM-KK in SH-SY5Y neuroblastoma cells . Additionally, STO-609 has been found to inhibit the growth of human gastric adenocarcinoma cells in vitro, independent of CaMKK-β and AMP-activated protein kinase, suggesting its potential as a cytotoxic agent for gastric adenocarcinoma .

Scientific Research Applications

Calcium Signaling Inhibition

  • Application : STO-609 acetate is used as a calcium signaling inhibitor. It inhibits the activities of recombinant isoforms CaMKKα and CaMKKβ and also inhibits their autophosphorylation .
  • Method : The compound is typically prepared in a solution (e.g., DMSO or 100mM NaOH) and added to the cell culture medium .
  • Results : The inhibition of these kinases by STO-609 acetate has been shown to affect various cellular processes, including calcium signaling .

Differentiation Research

  • Application : STO-609 acetate has been used to study differentiation, specifically the stimulation of osteoblast formation and inhibition of osteoclast differentiation in mouse mesenchymal stem cells .
  • Method : The compound is added to the cell culture medium to influence the differentiation process .
  • Results : The application of STO-609 acetate was found to reverse age-associated decline in bone mass .

Cancer Research

  • Application : STO-609 acetate has been used in cancer research, specifically in studying the growth of human hepatic cancer cell lines .
  • Method : The compound is added to the cell culture medium to inhibit the growth of cancer cells .
  • Results : The application of STO-609 acetate was found to decrease in vitro growth of human hepatic cancer cell lines, and decrease tumor burden in a mouse hepatic tumor model .

Inhibition of Phosphorylation

  • Application : STO-609 acetate has been used to inhibit phosphorylation of CaMKI and AMP-activated protein kinase (AMPK) in chicken sperm .
  • Method : The compound is added to the cell culture medium to inhibit the phosphorylation process .
  • Results : The application of STO-609 acetate was found to reduce chicken sperm motility in a concentration-dependent manner .

Regulation of Food Intake

  • Application : STO-609 acetate has been used to study the regulation of food intake by decreasing hypothalamic neuropeptide Y (Npy) and agouti-related protein (Agrp) expression .
  • Method : The compound is administered intracerebroventricularly as a 20 μM solution at a continuous rate of 0.5 μL/hour .
  • Results : The application of STO-609 acetate was found to reduce cumulative food intake in mice .

Study of Cerebral Ischemia

  • Application : STO-609 acetate has been used in the study of cerebral ischemia .
  • Method : The compound is administered intracerebroventricularly in a mouse model of focal transient cerebral ischemia induced by middle cerebral artery occlusion (MCAO) .
  • Results : The application of STO-609 acetate was found to increase cortical, striatal, and total infarct volume in the mouse model .

Thrombin-Induced Nuclear Localization of NF-κB Activation

  • Application : STO-609 acetate has been used to study thrombin-induced nuclear localization of NF-κB activation in endothelial cells .
  • Method : The compound is added to the cell culture medium to inhibit the thrombin-induced nuclear localization of NF-κB .
  • Results : The application of STO-609 acetate was found to reduce thrombin-induced nuclear localization of NF-κB activation in endothelial cells .

Inhibition of Chicken Sperm Motility

  • Application : STO-609 acetate has been used to inhibit phosphorylation of CaMKI and AMP-activated protein kinase (AMPK) in chicken sperm .
  • Method : The compound is added to the cell culture medium to inhibit the phosphorylation process .
  • Results : The application of STO-609 acetate was found to reduce chicken sperm motility in a concentration-dependent manner .

Thrombin-Induced Nuclear Localization of NF-κB Activation

  • Application : STO-609 acetate has been used to study thrombin-induced nuclear localization of NF-κB activation in endothelial cells .
  • Method : The compound is added to the cell culture medium to inhibit the thrombin-induced nuclear localization of NF-κB .
  • Results : The application of STO-609 acetate was found to reduce thrombin-induced nuclear localization of NF-κB activation in endothelial cells .

Inhibition of Chicken Sperm Motility

  • Application : STO-609 acetate has been used to inhibit phosphorylation of CaMKI and AMP-activated protein kinase (AMPK) in chicken sperm .
  • Method : The compound is added to the cell culture medium to inhibit the phosphorylation process .
  • Results : The application of STO-609 acetate was found to reduce chicken sperm motility in a concentration-dependent manner .

Future Directions

While the search results do not provide specific future directions for STO-609 acetate, its potential as a therapeutic target for a variety of diseases is highlighted . Its utility for treating metabolically-related hepatic disease is also demonstrated .

properties

IUPAC Name

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRSTFUVBWNELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STO-609 acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
STO-609 acetate
Reactant of Route 2
STO-609 acetate
Reactant of Route 3
STO-609 acetate
Reactant of Route 4
STO-609 acetate
Reactant of Route 5
STO-609 acetate
Reactant of Route 6
STO-609 acetate

Citations

For This Compound
28
Citations
TJ Iseli, N Turner, XY Zeng, GJ Cooney, EW Kraegen… - PLoS …, 2013 - journals.plos.org

We recently showed that bitter melon-derived triterpenoids (BMTs) activate AMPK and increase GLUT4 translocation to the plasma membrane in vitro, and improve …

Number of citations: 69 journals.plos.org
S Bilodeau-Goeseels, N Magyara, C Collignon - Zygote, 2014 - cambridge.org
… Cumulus-enclosed oocytes were cultured for 3 or 24 h in control medium alone, or supplemented with STO-609 acetate (20 μg/ml) or BAPTA-AM (25 μM). Oocytes cultured for 24 h were …
Number of citations: 12 www.cambridge.org
QW Shen, MJ Zhu, J Tong, J Ren… - American Journal of …, 2007 - journals.physiology.org
-α-Lipoic acid (ALA) widely exists in foods and is an antidiabetic agent. ALA stimulates glucose uptake and increases insulin sensitivity by the activation of AMP-activated protein kinase (…
Number of citations: 140 journals.physiology.org
R Pyla, I Osman, P Pichavaram, P Hansen… - Biochemical …, 2014 - Elsevier
… Metformin hydrochloride, AICAR (5-aminoimidazole-4-carboxamide-1-β-d-ribofuranoside or acadesine), compound C (or dorsomorphin dihydrochloride), and STO-609 acetate were …
Number of citations: 25 www.sciencedirect.com
PV Ferdowsi, KDK Ahuja, JM Beckett… - International Journal of …, 2022 - mdpi.com
… STO-609 acetate (cat#ab141591) was obtained from Abcam, Australia. Insulin (cat# 12585014) was purchased from Thermo Fisher, Melbourne, Australia. Antibodies pCaMKK2 (Ser511…
Number of citations: 7 www.mdpi.com
JH Han, YK Kim, H Kim, J Lee, MJ Oh… - Cancer …, 2022 - Wiley Online Library
Background Autophagy is elevated in metastatic tumors and is often associated with active epithelial‐to‐mesenchymal transition (EMT). However, the extent to which EMT is dependent …
Number of citations: 10 onlinelibrary.wiley.com
KY Lee, HJ Chung - Neuroscience, 2014 - Elsevier
Homeostatic plasticity is engaged when neurons need to stabilize their synaptic strength and excitability in response to acute or prolonged destabilizing changes in global activity. …
Number of citations: 37 www.sciencedirect.com
AD Poon, SH McGill… - Journal of …, 2018 - Wiley Online Library
Traumatic injury often results in axonal severance, initiating obligatory Wallerian degeneration of distal segments, whereas proximal segments often survive. Calcium ion (Ca 2+ ) influx …
Number of citations: 8 onlinelibrary.wiley.com
RPIOP Pichavaram - Biol Chem, 2000 - academia.edu
… Metformin hydrochloride, AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside or acadesine), compound C (or dorsomorphin dihydrochloride), and STO-609 acetate were …
Number of citations: 0 www.academia.edu
V Chua, A Han, N Bechtel, TJ Purwin… - Pigment Cell & …, 2022 - Wiley Online Library
… STO-609 acetate was purchased from Tocris Bioscience (Bristol). The following antibodies were from Cell Signaling Technology (Danvers, MA): pAMPK (Thr172) (40H9), pACC (Ser79)…
Number of citations: 11 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.